![molecular formula C10H9N5O3 B386040 2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid](/img/structure/B386040.png)
2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid is a complex organic compound with a unique structure that includes both hydrazino and cyano functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid typically involves the reaction of benzoic acid derivatives with hydrazine and cyano compounds under controlled conditions. One common method involves the condensation of 2-hydrazinobenzoic acid with cyanoacetic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid involves its interaction with specific molecular targets. The cyano and hydrazino groups can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazino]benzoic acid: This compound has an ethoxy group instead of a hydrazino group, which affects its reactivity and applications.
2-[(2Z)-2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid: A similar compound with slight structural variations that can lead to different chemical properties.
Uniqueness
2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H9N5O3 |
|---|---|
Poids moléculaire |
247.21g/mol |
Nom IUPAC |
2-[(2Z)-2-(1-cyano-2-hydrazinyl-2-oxoethylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C10H9N5O3/c11-5-8(9(16)13-12)15-14-7-4-2-1-3-6(7)10(17)18/h1-4,14H,12H2,(H,13,16)(H,17,18)/b15-8- |
Clé InChI |
FXTXPVZJHGXILF-NVNXTCNLSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)O)N/N=C(/C#N)\C(=O)NN |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NN=C(C#N)C(=O)NN |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NN=C(C#N)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


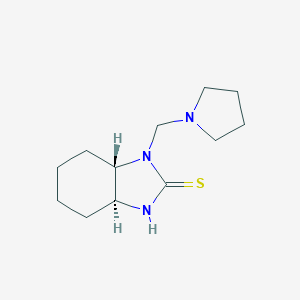
![2-benzyl-6-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B385958.png)
![5-(3-chlorophenyl)-4-[2-(1-piperidinyl)ethyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B385959.png)
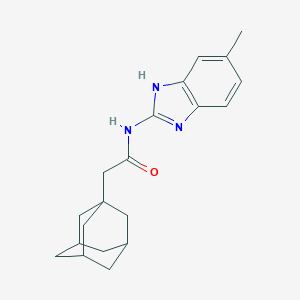

![2-Methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B385967.png)
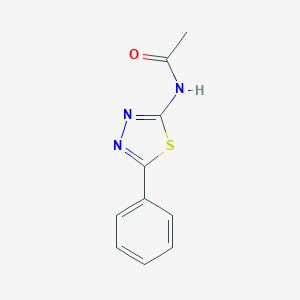
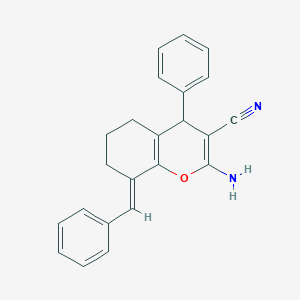
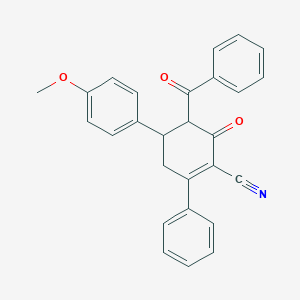
![Ethyl 5-amino-4-(4-chlorophenyl)-2-[(2-ethoxy-2-oxoethyl)thio]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B385977.png)
![4-[(4-methoxybenzylidene)amino]-6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B385982.png)
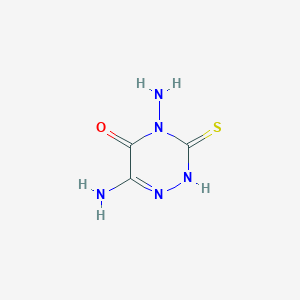
![2-Furaldehyde phenanthro[9,10-e][1,2,4]triazin-3-ylhydrazone](/img/structure/B385985.png)
![Ethyl 5-amino-4-(4-chlorophenyl)-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B385987.png)
